Fmoc-D-isoleucine

Catalog No.
S1768459
CAS No.
143688-83-9
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-isoleucine

CAS Number

143688-83-9

Product Name

Fmoc-D-isoleucine

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

QXVFEIPAZSXRGM-BFUOFWGJSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-D-isoleucine;143688-83-9;Fmoc-D-Ile-OH;N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-ISOLEUCINE;FMOC-D-ILE;SCHEMBL118209;CTK8B7991;N-ALPHA-FMOC-D-ISOLEUCINE;MolPort-006-736-500;ZINC1576224;ANW-59085;CF-304;AB03074;AM81847;RTR-005573;AJ-27292;AK-49398;KB-52047;TR-005573;ST24047258;FMOC-(2R,3R)-2-AMINO-3-METHYLPENTANOICACID;N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ISOLEUCINE;(2R,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylpentanoicacid

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Building Blocks for Peptides and Proteins: Fmoc-D-isoleucine acts as a protected amino acid building block. The Fmoc group (Fluorenylmethoxycarbonyl) safeguards the isoleucine's amino group during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) .
  • Incorporation of D-amino acids: Fmoc-D-isoleucine allows the incorporation of D-isoleucine residues into peptides, which can be crucial for studying the structural and functional effects of chirality in these molecules .

Studies on Protein-Protein Interactions:

  • Investigating Chirality Effects: D-amino acids can disrupt protein-protein interactions due to their altered steric hindrance compared to L-amino acids. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their impact on protein-protein binding affinities .

Development of Therapeutic Agents:

  • Design of Peptide-Based Drugs: Fmoc-D-isoleucine can be incorporated into peptide drugs to improve their stability, target specific receptors, or modulate their activity .
  • D-peptides for Medical Applications: D-peptides often exhibit greater resistance to enzymatic degradation, making them attractive candidates for drug development. Fmoc-D-isoleucine can be useful in synthesizing such peptides for therapeutic purposes .

Studies on Protein Folding and Assembly:

  • Chirality and Protein Conformation: D-amino acids can influence protein folding and assembly. Fmoc-D-isoleucine can be used to synthesize peptides containing D-isoleucine to study their effects on protein structures and self-assembly processes .

Fmoc-D-isoleucine is a derivative of the amino acid isoleucine, specifically the D-enantiomer, protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is characterized by its molecular formula C21H23NO4C_{21}H_{23}NO_{4} and a molecular weight of approximately 353.42 g/mol. The Fmoc group serves as a base-labile protecting group, which is crucial in peptide synthesis, allowing for selective deprotection and coupling reactions during the formation of peptides .

  • Dust inhalation: Avoid inhaling dust particles as it may cause respiratory irritation.
  • Skin and eye contact: Wear gloves and safety glasses to prevent skin and eye irritation.
  • Proper disposal: Follow proper disposal procedures for laboratory waste according to local regulations.

  • Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in a solvent like N,N-dimethylformamide. This reaction yields the free amino group of D-isoleucine, which can then participate in further reactions .
  • Coupling Reactions: The free amino group can react with carboxyl groups from other amino acids or peptides to form peptide bonds. Common coupling agents include dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, often in the presence of bases like N-methylmorpholine .

These reactions are fundamental in synthesizing peptides and proteins in biochemical research and pharmaceutical applications.

Fmoc-D-isoleucine is involved in various biological activities due to its role as an amino acid derivative:

  • Metabolic Pathways: As a branched-chain amino acid, it may influence anabolic hormone secretion and provide energy during exercise. It is also implicated in enhancing mental performance under stress and preventing muscle damage post-exercise .
  • Cytotoxic Effects: Preliminary studies suggest that Fmoc-D-isoleucine may exhibit cytotoxic effects on certain tumor cells, indicating potential therapeutic applications in cancer treatment.

The synthesis of Fmoc-D-isoleucine typically involves the following steps:

  • Protection of D-Isoleucine: D-Isoleucine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction occurs in an organic solvent like dioxane to facilitate the formation of the Fmoc-protected amino acid .
  • Purification: The product is purified to ensure high yield and purity, often using techniques such as chromatography.
  • Scale-Up Production: In industrial settings, automated peptide synthesizers are employed to produce Fmoc-D-isoleucine on a larger scale while optimizing reaction conditions to minimize side reactions .

Fmoc-D-isoleucine is primarily utilized in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides in research and pharmaceutical development .
  • Drug Development: Its potential cytotoxic properties make it a candidate for further investigation in cancer therapies.
  • Biochemical Research: Researchers use it to study protein interactions and metabolic pathways involving branched-chain amino acids .

Research into the interactions of Fmoc-D-isoleucine focuses on its role in peptide synthesis and its biochemical effects:

  • Peptide Bond Formation: Studies demonstrate how Fmoc-D-isoleucine participates in forming peptide bonds with other amino acids, influencing the structure and function of synthesized peptides .
  • Cellular Effects: Investigations into its cellular effects reveal insights into how this compound impacts cellular metabolism and growth, particularly under stress conditions.

Fmoc-D-isoleucine shares similarities with several other amino acid derivatives but has unique characteristics that distinguish it:

Compound NameStructure/PropertiesUnique Features
Fmoc-L-isoleucineL-enantiomer of isoleucine with similar protective groupDifferent stereochemistry affects biological activity
Fmoc-D-allo-isoleucineStructural isomer with an additional stereogenic centerExhibits distinct properties due to epimerization
Fmoc-D-valineValine derivative with an Fmoc protecting groupDifferent side chain influences peptide properties
Fmoc-L-leucineLeucine derivative; commonly used in peptide synthesisLarger side chain alters hydrophobic interactions

Fmoc-D-isoleucine's unique D-stereochemistry allows for specific interactions and applications that may differ from its L-counterparts or other branched-chain amino acids, making it valuable in targeted peptide synthesis and functional studies.

Fundamental Molecular Architecture

9-Fluorenylmethoxycarbonyl-D-isoleucine represents a sophisticated amino acid derivative characterized by its complex three-dimensional molecular architecture [1]. The compound possesses the molecular formula C₂₁H₂₃NO₄ with a molecular weight of 353.4 grams per mole [1] [2]. The Chemical Abstracts Service registry number 143688-83-9 uniquely identifies this compound in chemical databases [1] [8].

The molecular structure comprises three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the characteristic branched aliphatic side chain [1]. The International Union of Pure and Applied Chemistry systematic name describes the compound as (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid [1]. This nomenclature explicitly indicates the stereochemical configuration at both chiral centers, emphasizing the compound's three-dimensional complexity.

Stereochemical Configuration and Chiral Centers

The stereochemical architecture of 9-fluorenylmethoxycarbonyl-D-isoleucine features two distinct chiral centers located at the alpha carbon (C2) and beta carbon (C3) positions [1] [27]. Both chiral centers adopt the R-configuration, resulting in the absolute stereochemical designation of (2R,3R) [1] [26]. This configuration distinguishes the compound as the D-enantiomer of isoleucine, contrasting with the naturally occurring L-isoleucine found in biological proteins [23] [28].

The alpha carbon (C2) serves as the primary chiral center, bonded to four distinct substituents: the amino group protected by the fluorenylmethoxycarbonyl moiety, the carboxyl group, a hydrogen atom, and the branched side chain [27]. The beta carbon (C3) constitutes the secondary chiral center, bearing a methyl group, an ethyl group, a hydrogen atom, and connection to the alpha carbon [25] [28].

Chiral CenterConfigurationSubstituentsStereochemical Impact
Alpha Carbon (C2)RFmoc-NH, COOH, H, Side ChainDetermines overall amino acid chirality
Beta Carbon (C3)RCH₃, C₂H₅, H, C2 connectionCreates diastereomeric complexity

The compound exhibits a positive optical rotation with [α]D²⁵ = +10 ± 1° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide [8]. This optical activity directly results from the asymmetric carbon centers and their specific three-dimensional arrangement.

Fluorenylmethoxycarbonyl Protecting Group Structure

The fluorenylmethoxycarbonyl protecting group constitutes a sterically demanding aromatic system that profoundly influences the compound's conformational behavior [11] [20]. This protecting group consists of a fluorene moiety connected through a methoxycarbonyl linker to the amino acid's alpha-amino group [11] [15]. The fluorene system comprises two benzene rings fused to a central five-membered ring, creating a rigid planar aromatic framework [17] [19].

Computational studies reveal that the fluorenylmethoxycarbonyl group exhibits restricted conformational flexibility compared to other protecting groups [20]. The geometric parameters demonstrate that the fluorenyl group predominantly adopts a trans orientation relative to the urethane functionality [20]. Crystallographic analyses indicate that the protecting group participates in intermolecular hydrogen bonding through its carbonyl oxygen and amino hydrogen atoms [20].

The torsion angles characterizing the fluorenylmethoxycarbonyl group conformation show specific preferences: the theta₂ angle predominantly adopts values of 180° ± 30°, while the theta₃ angle is restricted to regions of 180° ± 20° and 160° ± 20° [20]. These conformational constraints contribute to the protecting group's effectiveness in preventing racemization during synthetic manipulations [19].

D-Isoleucine Backbone Configuration

The D-isoleucine backbone represents the non-natural enantiomer of the proteinogenic amino acid isoleucine [23]. The stereochemical configuration (2R,3R) contrasts with the natural L-isoleucine, which adopts the (2S,3S) configuration [28]. This enantiomeric relationship confers unique biological properties, including resistance to proteolytic degradation by naturally occurring enzymes [12].

The branched aliphatic side chain characteristic of isoleucine extends from the beta carbon, featuring a methyl group at the branching point and an ethyl group extending further [28]. This structural arrangement creates a sec-butyl side chain with the stereochemical descriptor of (R)-configuration at the beta position [27]. The branched nature of this side chain contributes significantly to the compound's hydrophobic character and steric bulk.

Molecular PropertySpecificationMeasurement Conditions
Molecular FormulaC₂₁H₂₃NO₄-
Molecular Weight353.4 g/mol-
Melting Point146-150°CLiterature values
Optical Rotation[α]D²⁵ = +10 ± 1°c=1 in dimethylformamide
AppearanceWhite powderRoom temperature
Chiral Centers2C2 and C3 positions

Conformational Analysis and Spatial Arrangement

The three-dimensional spatial arrangement of 9-fluorenylmethoxycarbonyl-D-isoleucine results from the interplay between the sterically demanding protecting group and the branched amino acid side chain [19] [20]. The fluorenylmethoxycarbonyl group's bulky nature forces the molecule to adopt specific conformations that minimize steric clashes while maintaining optimal orbital overlap for stability [19].

Computational modeling suggests that the compound preferentially adopts conformations where the dihedral angle between the carbonyl group and the alpha-hydrogen approaches 0° or 180° [19]. This conformational preference contributes to the compound's resistance to racemization, as achieving the stereoelectronically favorable geometry for alpha-proton abstraction requires overcoming significant steric hindrance [19].

The branched side chain adopts an extended conformation to minimize interactions with the protecting group, resulting in a characteristic molecular shape that influences both chemical reactivity and intermolecular interactions [28]. The overall molecular geometry exhibits a pronounced asymmetry that governs the compound's stereochemical behavior in chemical transformations and biological systems.

XLogP3

4.4

Dates

Modify: 2023-08-15

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